molecular formula C27H25N3O3S B10956873 methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate

methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B10956873
M. Wt: 471.6 g/mol
InChI Key: ILANLFJFUOEVQR-UHFFFAOYSA-N
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Description

METHYL 4-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the benzyl and methyl groups: These groups are introduced through alkylation reactions.

    Formation of the benzoate ester: This step involves esterification reactions using methanol and appropriate catalysts.

    Coupling reactions: The final steps involve coupling the indole derivative with the benzoate ester under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

METHYL 4-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE: shares similarities with other indole derivatives such as:

Uniqueness

What sets METHYL 4-[({[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE apart is its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

methyl 4-[(1-benzyl-2,3-dimethylindole-5-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C27H25N3O3S/c1-17-18(2)30(16-19-7-5-4-6-8-19)24-14-11-21(15-23(17)24)25(31)29-27(34)28-22-12-9-20(10-13-22)26(32)33-3/h4-15H,16H2,1-3H3,(H2,28,29,31,34)

InChI Key

ILANLFJFUOEVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4)C

Origin of Product

United States

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